phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate
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Overview
Description
Subsequent reaction with phenyl isocyanate to introduce the carbamate moiety.
Key reagents: Phenyl isocyanate, suitable base (e.g., triethylamine).
Industrial production methods: Industrial production methods for phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate would involve scalable synthetic procedures using similar routes but optimized for high yield and purity. Continuous flow chemistry and automation can be employed to enhance efficiency and reproducibility.
Preparation Methods
Synthetic routes and reaction conditions: Phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate can be synthesized through a multi-step process involving the initial formation of the pyrrolo[3,4-b]pyridine core followed by functionalization to introduce the carbamate group. Typical synthetic routes include:
Formation of the pyrrolo[3,4-b]pyridine core:
Cyclization reactions involving suitable precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Key reagents: Phosphoryl chloride (POCl3) or polyphosphoric acid for cyclization steps.
Chemical Reactions Analysis
Types of reactions: This compound can undergo various types of reactions including:
Oxidation reactions: Conversion to higher oxidation states using reagents like hydrogen peroxide or oxygen.
Reduction reactions: Reduction to lower oxidation states with agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common reagents and conditions:
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2), and catalytic amounts of transition metal complexes.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydride).
Major products formed:
Oxidation: Higher oxidation states of the core structure.
Reduction: Derivatives with reduced functional groups.
Substitution: Modified derivatives with substituted groups.
Scientific Research Applications
Phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Investigated for its potential as a biological probe or drug candidate due to its bioactivity.
Medicine: Explored for therapeutic properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Employed as an intermediate in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate involves interactions with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.
Pathways involved: Signal transduction pathways, metabolic pathways, or genetic regulatory pathways influenced by the compound.
Comparison with Similar Compounds
Phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Derivatives of pyrrolo[3,4-b]pyridine, phenyl carbamates, and other bioactive carbamate compounds.
Uniqueness: The presence of the pyrrolo[3,4-b]pyridine core combined with the phenyl carbamate functionality imparts distinct chemical properties and potential biological activities that set it apart from other compounds.
This article provides a detailed overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
phenyl N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-14-12-7-4-8-17-13(12)15(21)19(14)10-9-18-16(22)23-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEURGVWFPFWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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